N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 922994-24-9) is a pyridazinone-derived acetamide compound characterized by a 3,5-dichlorophenyl group and a 4-fluorophenyl substituent on the pyridazinone core. Its molecular formula is C₁₈H₁₂Cl₂FN₃O₂, with a molecular weight of 392.21 g/mol . The positional arrangement of substituents (3,5-dichloro vs. other isomers) may influence its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-12-7-13(20)9-15(8-12)22-17(25)10-24-18(26)6-5-16(23-24)11-1-3-14(21)4-2-11/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNHBGAFPISGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Acetamide Moiety: The acetamide group can be attached via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group of the pyridazinone derivative.
Substitution with the 3,5-Dichlorophenyl Group: The final step involves the substitution of the acetamide moiety with the 3,5-dichlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industry: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
a. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Key Features: Pyridazinone core with 4,5-dichloro substitution. Aniline moiety modified with a bulky azepane sulfonyl group and methyl substituent. Molecular formula: C₂₀H₂₅Cl₂N₃O₄S (MW: 490.39 g/mol) .
- Comparison: The azepane sulfonyl group introduces steric bulk and polarity, likely reducing membrane permeability compared to the target compound. Dichloro substitution on pyridazinone (4,5 vs. 3-(4-fluorophenyl)) may alter electronic properties and binding affinity to biological targets.
b. N-(2,4-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Key Features :
- 2,4-Dichloro substitution may reduce steric hindrance compared to 3,5-dichloro, enabling different binding modes in enzyme pockets.
Benzothiazole-Based Analogues
a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Key Features: Benzothiazole core replaces pyridazinone. 3,4-Dichlorophenyl and trifluoromethylbenzothiazole substituents. Molecular formula: C₁₆H₁₀Cl₂F₃N₃OS (MW: 424.23 g/mol) .
- Trifluoromethyl groups increase lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s fluorophenyl group.
b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Key Features :
- Comparison :
- Methoxy groups introduce hydrogen-bond acceptors, contrasting with the halogenated substituents of the target compound.
- Trifluoromethoxy groups may confer resistance to oxidative metabolism compared to chloro/fluoro substituents.
Other Acetamide Derivatives
a. HC030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
Research Implications
- Target Compound : The 3,5-dichlorophenyl and 4-fluorophenyl groups balance lipophilicity and electronic effects, making it a candidate for optimizing kinase or protease inhibitors.
- Structural Variations: Pyridazinone analogues with sulfonyl groups (e.g., ) may target allosteric binding pockets due to steric bulk. Benzothiazole derivatives () could exhibit enhanced CNS penetration due to trifluoromethyl groups.
- Synthetic Accessibility: The target compound’s synthesis likely follows a similar route to , using coupling of 2-(pyridazinone-yl)acetic acid with 3,5-dichloroaniline .
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